molecular formula C18H12ClN3OS B2748999 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865175-02-6

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No.: B2748999
CAS No.: 865175-02-6
M. Wt: 353.82
InChI Key: HGLILEHBVDDIJN-UZYVYHOESA-N
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Description

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This is achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an appropriate allylating agent.

    Formation of the imine: The imine is formed by the condensation of the amine group with a suitable aldehyde or ketone.

    Introduction of the cyanobenzamide moiety: This is achieved by reacting the imine with 4-cyanobenzoyl chloride under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the development of scalable processes.

Chemical Reactions Analysis

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent and conditions used.

    Reduction: The imine group can be reduced to form an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Hydrolysis: The imine group can be hydrolyzed to form the corresponding amine and aldehyde or ketone.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can be compared with other benzo[d]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLILEHBVDDIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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